molecular formula C8H3BrClNO2 B2960711 5-Bromo-6-chloroindoline-2,3-dione CAS No. 259667-43-1

5-Bromo-6-chloroindoline-2,3-dione

Cat. No. B2960711
CAS RN: 259667-43-1
M. Wt: 260.47
InChI Key: CBTNJOAZPMPZDZ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrClNO2 . It is a white crystalline solid and slightly soluble in some organic solvents such as chloroform, dichloromethane, and acetone .


Synthesis Analysis

A basic synthesis method for this compound involves starting with isoindoline-1,3-dione, undergoing acid-catalyzed, amide reaction, and bromination reaction steps .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloroindoline-2,3-dione consists of a bromine atom and a chlorine atom attached to an indoline ring, which also contains two oxygen atoms forming a dione group . The InChI code for this compound is 1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 .


Physical And Chemical Properties Analysis

5-Bromo-6-chloroindoline-2,3-dione has a molecular weight of 260.47 . It has a density of 1.5±0.1 g/cm3 . The melting point is reported to be 254-258 °C . It is insoluble in water .

Scientific Research Applications

Antimicrobial Agent Synthesis

5-Bromo-6-chloroindoline-2,3-dione: has been utilized in the synthesis of various derivatives that exhibit significant antimicrobial properties . These derivatives are designed to combat bacterial and fungal infections by interfering with the pathogens’ cell wall synthesis or protein assembly, which is crucial for their survival.

Development of Chemotherapeutic Agents

The compound serves as a precursor in the development of chemotherapeutic agents . By modifying its structure, researchers can create new molecules that may inhibit the growth of cancer cells, offering potential pathways for cancer treatment.

MAO Inhibitors for Neurodegenerative Diseases

Derivatives of 5-Bromo-6-chloroindoline-2,3-dione have been investigated for their monoamine oxidase (MAO) inhibitory activity . MAO inhibitors are important in the treatment of neuropsychiatric and neurodegenerative disorders, and the compound’s derivatives could lead to the development of new medications for these conditions.

Cationic Surfactant Synthesis

The compound has been used in the synthesis of new cationic surfactants . These surfactants have applications in various fields, including the pharmaceutical industry, where they can be used to enhance the delivery of drugs to specific sites in the body.

Organic Synthesis Building Block

5-Bromo-6-chloroindoline-2,3-dione: is a valuable building block in organic synthesis . It can be used to construct complex organic molecules with diverse biological activities, serving as a key intermediate in pharmaceutical research and development.

Conductimetric Studies

The compound has been part of conductimetric studies to understand the behavior of micellization in surfactants . These studies are essential for the development of better surfactants with improved properties for industrial and research applications.

Future Directions

The future directions of research on 5-Bromo-6-chloroindoline-2,3-dione could involve exploring its potential biological activities. For instance, derivatives of isatin, a similar compound, have shown a wide range of biological properties including antibacterial, antifungal, antitubercular, anticonvulsant, anticancer, and antioxidant activities . Therefore, 5-Bromo-6-chloroindoline-2,3-dione and its derivatives might also exhibit similar properties, which could be explored in future research.

properties

IUPAC Name

5-bromo-6-chloro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTNJOAZPMPZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloroindoline-2,3-dione

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